2-(4-Bromo-3-methyl-phenyl)-propan-2-ol

Description

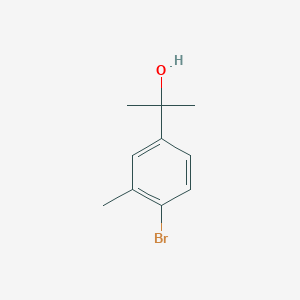

2-(4-Bromo-3-methyl-phenyl)-propan-2-ol is a tertiary alcohol derivative featuring a brominated and methyl-substituted aromatic ring. Its molecular formula is C₁₀H₁₃BrO, with a molecular weight of 229.12 g/mol. The compound’s structure consists of a propan-2-ol backbone (a hydroxyl group attached to the central carbon of a propane chain) linked to a 4-bromo-3-methylphenyl group. The bromine atom at the para position and the methyl group at the meta position on the aromatic ring contribute to its distinct chemical behavior compared to simpler propanol derivatives .

Properties

Molecular Formula |

C10H13BrO |

|---|---|

Molecular Weight |

229.11 g/mol |

IUPAC Name |

2-(4-bromo-3-methylphenyl)propan-2-ol |

InChI |

InChI=1S/C10H13BrO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 |

InChI Key |

MSFPNRDFRIRHID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)(C)O)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2-(4-Bromo-3-methyl-phenyl)-propan-2-ol but differ in substituent positions, halogenation, or functional groups:

Key Observations :

- Substituent Position : The placement of bromine (para vs. ortho/meta) and additional halogens (e.g., fluorine in 2-(6-bromo-2,3-difluorophenyl)propan-2-ol) significantly alters electronic density and steric hindrance, affecting reactivity in cross-coupling or substitution reactions .

- Functional Group Orientation : Moving the hydroxyl group from propan-2-ol to propan-1-ol (as in 2-(4-bromophenyl)-2-methylpropan-1-ol) reduces steric protection of the -OH group, increasing susceptibility to oxidation .

Yield and Purity Challenges :

- Brominated propanol derivatives often require rigorous purification (e.g., column chromatography for 2-(6-bromo-2,3-difluorophenyl)propan-2-ol due to byproduct formation ).

- Enzyme-mediated syntheses (e.g., CALB-catalyzed routes) improve stereoselectivity but may limit scalability compared to traditional methods .

Physicochemical Properties

- Polarity and Solubility: Fluorinated analogues (e.g., 2-(6-bromo-2,3-difluorophenyl)propan-2-ol) exhibit higher polarity, enhancing water solubility but reducing lipid membrane permeability . Cyclopropylmethoxy-substituted derivatives (e.g., 1-bromo-3-(4-(2-(cyclopropylmethoxy)ethyl)phenoxy)propan-2-ol) display improved bioavailability due to balanced lipophilicity .

- Thermal Stability :

- Tertiary alcohols like this compound are generally stable up to 150–200°C, whereas primary alcohols (e.g., 2-(4-bromophenyl)-2-methylpropan-1-ol) may degrade at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.